Cas no 2227763-10-0 ((2S)-1-(3-methyl-4-nitrophenyl)propan-2-ol)

(2S)-1-(3-methyl-4-nitrophenyl)propan-2-ol Chemical and Physical Properties
Names and Identifiers
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- EN300-1823121
- 2227763-10-0
- (2S)-1-(3-methyl-4-nitrophenyl)propan-2-ol
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- Inchi: 1S/C10H13NO3/c1-7-5-9(6-8(2)12)3-4-10(7)11(13)14/h3-5,8,12H,6H2,1-2H3/t8-/m0/s1
- InChI Key: WDHUZIVGUGVSAD-QMMMGPOBSA-N
- SMILES: O[C@@H](C)CC1C=CC(=C(C)C=1)[N+](=O)[O-]
Computed Properties
- Exact Mass: 195.08954328g/mol
- Monoisotopic Mass: 195.08954328g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 202
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 66Ų
- XLogP3: 2.1
(2S)-1-(3-methyl-4-nitrophenyl)propan-2-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1823121-0.25g |
(2S)-1-(3-methyl-4-nitrophenyl)propan-2-ol |
2227763-10-0 | 0.25g |
$1393.0 | 2023-09-19 | ||
Enamine | EN300-1823121-1g |
(2S)-1-(3-methyl-4-nitrophenyl)propan-2-ol |
2227763-10-0 | 1g |
$1515.0 | 2023-09-19 | ||
Enamine | EN300-1823121-2.5g |
(2S)-1-(3-methyl-4-nitrophenyl)propan-2-ol |
2227763-10-0 | 2.5g |
$2969.0 | 2023-09-19 | ||
Enamine | EN300-1823121-0.1g |
(2S)-1-(3-methyl-4-nitrophenyl)propan-2-ol |
2227763-10-0 | 0.1g |
$1332.0 | 2023-09-19 | ||
Enamine | EN300-1823121-5g |
(2S)-1-(3-methyl-4-nitrophenyl)propan-2-ol |
2227763-10-0 | 5g |
$4391.0 | 2023-09-19 | ||
Enamine | EN300-1823121-10.0g |
(2S)-1-(3-methyl-4-nitrophenyl)propan-2-ol |
2227763-10-0 | 10.0g |
$6512.0 | 2023-07-10 | ||
Enamine | EN300-1823121-0.05g |
(2S)-1-(3-methyl-4-nitrophenyl)propan-2-ol |
2227763-10-0 | 0.05g |
$1272.0 | 2023-09-19 | ||
Enamine | EN300-1823121-5.0g |
(2S)-1-(3-methyl-4-nitrophenyl)propan-2-ol |
2227763-10-0 | 5.0g |
$4391.0 | 2023-07-10 | ||
Enamine | EN300-1823121-0.5g |
(2S)-1-(3-methyl-4-nitrophenyl)propan-2-ol |
2227763-10-0 | 0.5g |
$1453.0 | 2023-09-19 | ||
Enamine | EN300-1823121-1.0g |
(2S)-1-(3-methyl-4-nitrophenyl)propan-2-ol |
2227763-10-0 | 1.0g |
$1515.0 | 2023-07-10 |
(2S)-1-(3-methyl-4-nitrophenyl)propan-2-ol Related Literature
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Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909
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Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848
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Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065
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Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254
Additional information on (2S)-1-(3-methyl-4-nitrophenyl)propan-2-ol
Compound CAS No 2227763-10-0: (2S)-1-(3-Methyl-4-Nitrophenyl)Propan-2-Ol
The compound with CAS No 2227763-10-0, commonly referred to as (2S)-1-(3-methyl-4-nitrophenyl)propan-2-ol, is a chiral organic compound with significant applications in the field of organic synthesis and pharmaceutical research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical reactivity and biological activity. Recent studies have highlighted its potential as a key intermediate in the synthesis of bioactive molecules, particularly in the development of novel therapeutic agents.
The structure of (2S)-1-(3-methyl-4-nitrophenyl)propan-2-ol consists of a propanol backbone with a chiral center at the second carbon atom. The substituents on this carbon include a hydroxyl group, a methyl group, and a phenyl ring that is further substituted with a methyl group at the 3-position and a nitro group at the 4-position. This substitution pattern not only imparts distinct electronic properties to the molecule but also influences its stereochemical behavior during reactions.
Recent advancements in asymmetric synthesis have enabled the efficient preparation of (2S)-1-(3-methyl-4-nitrophenyl)propan-2-ol with high enantiomeric excess. These methods often involve the use of chiral catalysts or auxiliary reagents to control the stereochemical outcome of the reaction. For instance, researchers have employed Evans' oxazaborolidine catalysts in combination with aldehyde substrates to achieve selective formation of the (S)-enantiomer.
The nitrophenyl group attached to the propanol backbone is particularly interesting due to its ability to participate in various types of chemical reactions. Nitro groups are known for their strong electron-withdrawing effects, which can influence the reactivity of adjacent functional groups. In the case of (2S)-1-(3-methyl-4-nitrophenyl)propan-2-ol, this effect can facilitate reactions such as nucleophilic aromatic substitution or reduction reactions, depending on the specific conditions employed.
One area where (2S)-1-(3-methyl-4-nitrophenyl)propan-2-ol has shown promise is in medicinal chemistry. Its chiral center and functional groups make it an ideal candidate for exploring stereochemical effects on biological activity. For example, recent studies have demonstrated that this compound can serve as a precursor for the synthesis of bioactive compounds with potential anti-inflammatory or anticancer properties.
In addition to its synthetic applications, (2S)-1-(3-methyl-4-nitrophenyl)propan-2-ol has also been studied for its physical and chemical properties. Researchers have investigated its solubility, stability, and reactivity under various conditions, providing valuable insights into its behavior in different chemical environments. These studies are essential for optimizing its use in large-scale synthetic processes.
From an analytical standpoint, modern techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been employed to confirm the structure and purity of (2S)-1-(3-methyl-4-nitrophenyl)propan-2-ol. These methods provide high-resolution data that is critical for ensuring the accuracy of synthetic procedures and quality control measures.
Looking ahead, the continued exploration of (2S)-1-(3-methyl-4-nitrophenyl)propan-2-ol's properties and applications is expected to yield further advancements in organic synthesis and drug discovery. Its unique combination of chirality and functional groups positions it as a valuable tool for researchers seeking to develop innovative chemical compounds with tailored biological activities.
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